molecular formula C14H26ClN B13746771 Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride CAS No. 31897-95-7

Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride

Cat. No.: B13746771
CAS No.: 31897-95-7
M. Wt: 243.81 g/mol
InChI Key: VCWIQHZDDCAWHO-UHFFFAOYSA-N
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Description

Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride (CAS: Not explicitly provided; synonyms: 2-(1-adamantyl)-N,N-dimethylethanamine hydrochloride) is an adamantane derivative with a dimethylaminoethyl substituent. Its molecular formula is C₁₄H₂₅N·HCl, and its structure comprises the rigid adamantane cage linked to a tertiary amine group via an ethylene chain. The compound’s SMILES is CN(C)CCC12CC3CC(C1)CC(C3)C2, and its InChIKey is JJAHUWQWZKRQSJ-UHFFFAOYSA-N .

Properties

CAS No.

31897-95-7

Molecular Formula

C14H26ClN

Molecular Weight

243.81 g/mol

IUPAC Name

2-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C14H25N.ClH/c1-15(2)4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,3-10H2,1-2H3;1H

InChI Key

VCWIQHZDDCAWHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC12CC3CC(C1)CC(C3)C2.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Ritter Reaction-Based Synthesis

One of the most commonly reported routes involves the Ritter reaction, where 1-bromoadamantane reacts with nitriles (such as acetonitrile) or formamide in the presence of strong acids like sulfuric acid to form N-(1-adamantyl)acetamide or N-(1-adamantyl)formamide intermediates. These intermediates are subsequently hydrolyzed or de-formylated to yield the corresponding amine, which is then converted into the hydrochloride salt.

Key Steps and Yields:
Step Reagents & Conditions Product Yield (%) Reference
1-bromoadamantane + acetonitrile + H2SO4 Ritter reaction at room temperature to 2.5 h N-(1-adamantyl)acetamide High (not specified)
Hydrolysis of acetamide intermediate Heating with aqueous HCl or NaOH 1-aminoadamantane Moderate (50-58% overall yield)
Formation of hydrochloride salt Treatment with anhydrous HCl Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride Up to 58% overall

A recent optimized two-step method improves the overall yield to approximately 88%, using 1-bromoadamantane and formamide to form N-(1-adamantyl)formamide with 94% yield, followed by hydrolysis with aqueous HCl to give the hydrochloride salt in 93% yield. This method reduces toxic reagents and is more environmentally friendly, suitable for large-scale production.

Reduction and Amination

Another approach involves the reduction of cyclicamidoadamantane derivatives using lithium aluminum hydride (LiAlH4) to obtain cyclicaminoadamantane intermediates. For example, 1-(1-adamantyl)pyrrolidine-2-one is reduced with LiAlH4 in diethylene glycol dimethyl ether (diglyme) at controlled temperatures to yield 1-(1-pyrrolidinyl)adamantane. This method requires careful temperature control and subsequent workup to isolate the amine.

Direct Amination

Direct amination methods have been reported where 1-bromoadamantane reacts with urea or formamide at elevated temperatures (175 °C) in diphenyl ether to give amantadine, which is then converted to the hydrochloride salt by treatment with aqueous hydrochloric acid. This method is relatively straightforward but requires high temperatures and specific solvents.

Comparative Analysis of Methods

Method Key Features Advantages Disadvantages Overall Yield (%)
Ritter Reaction with Acetonitrile Multi-step, uses strong acid (H2SO4) Well-established, moderate yield Long reaction times, hazardous reagents 50–58
Ritter Reaction with Formamide (Optimized) Two-step, milder conditions, one-pot High yield, safer, scalable Requires careful control of conditions ~88
Reduction with LiAlH4 Direct reduction of cyclicamidoadamantane Produces cyclicamino derivatives Requires handling of pyrophoric reagents Not specified
Direct Amination with Urea High temperature, simple reagents Direct conversion High temperature, solvent use Not specified

Experimental Data Summary

Table 1: Representative Experimental Conditions for Optimized Two-Step Synthesis

Step Conditions Observations
Formation of N-(1-adamantyl)formamide 1-bromoadamantane + formamide + H2SO4, room temp, 2-3 h High conversion, 94% yield
Hydrolysis to amine hydrochloride Reflux with 19.46% aqueous HCl, 1 h Clean conversion, 93% yield
Isolation Extraction with dichloromethane, precipitation with acetone Pure white solid, confirmed by NMR, IR

Table 2: Characterization Techniques Used

Technique Purpose Data Obtained
Infrared Spectroscopy (IR) Functional group identification Confirmation of amide and amine groups
Nuclear Magnetic Resonance (1H NMR, 13C NMR) Structural elucidation Chemical shifts consistent with adamantane derivatives
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peaks matching target compound

Research Discoveries and Perspectives

  • The optimized two-step synthesis via N-(1-adamantyl)formamide is considered a breakthrough for industrial-scale production due to its high yield, reduced environmental impact, and safer reagents.

  • The use of lithium aluminum hydride for reduction provides access to cyclicaminoadamantane derivatives, which may serve as intermediates for further functionalization, though this method is less favored for large-scale due to reagent hazards.

  • Direct amination methods, while simpler in concept, face challenges such as high temperature requirements and solvent management, limiting their industrial applicability.

  • Advances in reaction conditions and solvent selection have been crucial in improving the sustainability and safety profile of these syntheses.

Chemical Reactions Analysis

Bromination and Halogenation

The adamantane core undergoes bromination preferentially at bridgehead positions. The dimethylaminoethyl group influences reaction sites and rates due to steric and electronic effects:

Reaction ConditionsProduct(s)Catalysts/NotesSource
Br₂ (neat)1-bromoadamantaneNo catalyst; monosubstitution
Br₂ + AlBr₃ (Lewis acid)1,3-dibromoadamantaneMultiple substitutions
Electrophilic fluorination (F₂ gas)1-fluoroadamantane derivativesRequires cation stabilization
  • The dimethylaminoethyl group directs bromination away from its position due to steric hindrance, favoring bridgehead substitution .

Acid-Base Reactions

As a dihydrochloride salt, the compound participates in acid-base equilibria:

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to release HCl and regenerate the free amine:

    C13H18ClN+NaOHC13H17N+NaCl+H2O\text{C}_{13}\text{H}_{18}\text{ClN} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{17}\text{N} + \text{NaCl} + \text{H}_2\text{O}
  • Protonation : The tertiary amine in the dimethylaminoethyl group can accept protons under acidic conditions, forming quaternary ammonium salts.

Nucleophilic Substitution and Alkylation

The dimethylaminoethyl group facilitates alkylation and quaternization:

ReagentProductMechanismSource
Methyl iodide (CH₃I)Quaternary ammonium iodideSN2 alkylation
Ethyl bromoacetateEthyl ester-functionalized derivativeNucleophilic displacement
  • Alkylation occurs at the tertiary nitrogen, forming stable quaternary ammonium compounds.

Reduction and Hydrogenation

The adamantane framework and amine group participate in catalytic hydrogenation:

  • Ketoxime reduction : Analogous to methods in , the compound’s amine group can be reduced from nitrile precursors using Raney nickel and H₂:

    R-C≡N+2H2R-CH2NH2\text{R-C≡N} + 2\text{H}_2 \rightarrow \text{R-CH}_2\text{NH}_2
  • Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups adjacent to adamantane, though the dimethylaminoethyl group remains inert under these conditions .

Condensation and Cyclization

The dimethylaminoethyl side chain enables enamine formation, facilitating cycloadditions:

  • Dieckmann condensation : In the presence of bases, enamine intermediates undergo intramolecular cyclization to form bicyclic structures .

  • Michael addition : Reacts with α,β-unsaturated carbonyl compounds to generate substituted adamantane derivatives .

Biological Interactions

While not a direct chemical reaction, the compound’s dimethylamino group engages in hydrogen bonding and ionic interactions with biological targets (e.g., glutamate receptors). This interaction is pH-dependent and reversible.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties
Adamantane derivatives are primarily recognized for their antiviral properties. Specifically, 1-(2-dimethylaminoethyl)-, hydrochloride has been utilized in the treatment of influenza viruses, functioning as an antiviral agent similar to amantadine. Its mechanism involves inhibiting viral replication by interfering with the M2 protein of the influenza virus, thus preventing the uncoating process necessary for viral infection .

Neurological Disorders
This compound has also shown potential in treating neurological disorders such as Parkinson's disease. The structural characteristics of adamantane derivatives enable them to modulate dopaminergic activity, which is crucial in managing symptoms associated with Parkinson's disease. Research indicates that compounds like 1-(2-dimethylaminoethyl)-, hydrochloride can improve motor functions in animal models .

Cognitive Enhancement
Recent studies have explored the use of adamantane derivatives as cognitive enhancers. These compounds may improve memory and learning capabilities by influencing neurotransmitter systems in the brain. Their unique structure allows for better interaction with neural receptors, potentially leading to enhanced cognitive functions .

Chemical Intermediates

Adamantane derivatives serve as important intermediates in organic synthesis. The unique cage-like structure of adamantane allows for various chemical modifications that can lead to new therapeutic agents. For instance, modifications can yield compounds with improved pharmacokinetic properties or enhanced bioactivity. Research has focused on using these derivatives to create novel drug formulations that target specific biological pathways .

Case Study: Antiviral Activity Against Influenza

A study conducted on the antiviral efficacy of adamantane derivatives demonstrated that 1-(2-dimethylaminoethyl)-, hydrochloride exhibited significant activity against influenza A viruses. The study highlighted that this compound could inhibit viral replication at concentrations lower than those required for traditional antiviral agents like amantadine .

Case Study: Neuroprotective Effects

In preclinical trials involving animal models of Parkinson's disease, 1-(2-dimethylaminoethyl)-, hydrochloride was shown to enhance dopaminergic signaling and reduce motor deficits. The results indicated a potential therapeutic role for this compound in managing Parkinson's symptoms and improving patient quality of life .

Comparative Analysis of Adamantane Derivatives

The following table summarizes various adamantane derivatives and their respective biological activities:

Compound NameStructure TypeBiological Activity
AmantadineAdamantane derivativeAntiviral; Parkinson's treatment
MemantineAdamantane derivativeNMDA receptor antagonist; Alzheimer's treatment
1-AminoadamantaneAmino-substitutedNeuroprotective effects
1-BromoadamantaneBrominated derivativePotentially antiviral
1-(2-Dimethylaminoethyl)-HCl Aminoalkyl derivativeAntiviral; cognitive enhancement; neuroprotective

Mechanism of Action

The mechanism of action of 1-(2-dimethylaminoethyl)-adamantane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences :

  • Amine Type: The target compound’s tertiary amine (dimethylamino) contrasts with primary amines in Rimantadine and Memantine, likely improving solubility and altering receptor binding .
  • Chain Length: 1-(3-Aminopropyl)adamantane HCl has a longer propyl chain, which may enhance lipid membrane interaction .
  • Hybrid Structures: Compounds like 2-(1-adamantyl)-2-(4-aminophenyl)-1,3-dithiane HCl incorporate aromatic and sulfur groups, enabling β-cyclodextrin complexation for drug delivery .

Physicochemical and Pharmacokinetic Insights

  • Solubility: The dimethylamino group in the target compound likely enhances aqueous solubility compared to Rimantadine and Memantine, which rely on primary amines .
  • Bioavailability: Adamantane’s lipophilicity improves CNS penetration, but longer chains (e.g., 3-aminopropyl) may reduce diffusion rates .

Biological Activity

Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride is a synthetic derivative of adamantane, a diamondoid hydrocarbon known for its unique cage-like structure. This compound has garnered attention in pharmacology due to its diverse biological activities, particularly in antiviral and neuroprotective applications. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound features an aminoethyl side chain and a hydrochloride salt form, enhancing its solubility and stability in aqueous solutions. Its rigid structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of adamantane derivatives, including 1-(2-dimethylaminoethyl)-, hydrochloride, can be categorized into several key areas:

  • Antiviral Activity : Primarily effective against influenza viruses.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases like Parkinson's.
  • Sigma-2 Receptor Interaction : Emerging studies suggest anticancer properties through sigma-2 receptor binding.

Antiviral Activity

Research indicates that 1-(2-dimethylaminoethyl)-, hydrochloride exhibits significant antiviral properties. It has been shown to inhibit the replication of various strains of influenza A viruses. For instance:

Virus Strain In Vitro Activity In Vivo Activity
Influenza A (WSN)EffectiveEffective
Influenza A-2 (JPC)EffectiveEffective
Influenza A (swine)Notable inhibitionNotable inhibition

These findings demonstrate the compound's potential as a therapeutic agent against viral infections .

Neuroprotective Effects

Adamantane derivatives have been studied for their ability to modulate dopaminergic activity, which is crucial in the treatment of Parkinson's disease. The unique structural features of 1-(2-dimethylaminoethyl)-, hydrochloride enhance its interaction with dopaminergic pathways, potentially offering neuroprotective effects .

Sigma-2 Receptor Interaction

Recent investigations have highlighted the role of adamantane derivatives as ligands for sigma-2 receptors. These interactions may facilitate anticancer effects and tumor imaging capabilities. Molecular docking studies have shown that these compounds can effectively bind to sigma-2 receptors, suggesting their utility in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of 1-(2-dimethylaminoethyl)-, hydrochloride:

  • Influenza Treatment : A study demonstrated that this compound significantly reduced viral load in infected models, showcasing its efficacy against influenza strains .
  • Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .
  • Cancer Research : Preliminary data from sigma-2 receptor binding studies suggest that adamantane derivatives may serve as scaffolds for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing adamantane derivatives with aminoethyl substituents, and how are yields optimized?

  • Methodological Answer : Adamantane derivatives are typically synthesized via alkylation or nucleophilic substitution. For example, the introduction of a 2-dimethylaminoethyl group can be achieved using intermediates like 1-bromo-3,5-dimethyladamantane. Reaction optimization involves:
  • Solvent selection : Toluene or diphenyl ether for high-temperature stability .
  • Catalysts : Ra-Ni (Raney nickel) for hydrogenation or deprotection steps, yielding >85% purity .
  • Purification : Column chromatography (silica gel, system b) or recrystallization from hexane/ethanol mixtures to achieve >95% purity .
    Key Data :
Reaction StepYield (%)Purity (%)Reference
Alkylation67–8787–95
Hydrochloride Salt Formation60–89>98

Q. What analytical techniques are essential for characterizing 1-(2-dimethylaminoethyl)-adamantane hydrochloride?

  • Methodological Answer :
  • TLC : Monitor reaction progress using system b (e.g., hexane:EtOAc 3:1), Rf = 0.24–0.38 .
  • GC-MS : Confirm molecular ion peaks (e.g., M+ at m/z 345 for related adamantane amines) .
  • HPLC with Pre-column Derivatization : Use 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for detecting trace impurities in PBS buffer (pH 7.4) .
  • Melting Point Analysis : Compare observed values (e.g., 140–145°C) to literature standards to verify crystallinity .

Q. What safety protocols are critical when handling adamantane-based hydrochlorides?

  • Methodological Answer :
  • PPE : Wear EN 143-certified respirators, nitrile gloves, and safety goggles to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to minimize aerosol formation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in approved containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for adamantane derivatives (e.g., GC-MS vs. HPLC results)?

  • Methodological Answer : Discrepancies often arise from:
  • Matrix Effects : Use internal standards (e.g., deuterated analogs) in HPLC to improve accuracy .
  • Degradation Products : Perform stability studies under varying pH/temperature conditions. For example, store samples at –20°C in amber vials to prevent photodegradation .
  • Cross-Validation : Combine NMR (e.g., ¹³C for adamantane backbone confirmation) with X-ray crystallography to resolve ambiguous peaks .

Q. What strategies enhance the stability of 1-(2-dimethylaminoethyl)-adamantane hydrochloride in aqueous formulations?

  • Methodological Answer :
  • Buffering : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the dimethylaminoethyl group .
  • Cyclodextrin Complexation : Form supramolecular complexes with β-cyclodextrin to improve solubility and thermal stability (e.g., ΔTₘ increase by 15°C) .
  • Lyophilization : Freeze-dry the hydrochloride salt with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can computational methods predict the biological activity of adamantane derivatives?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with viral M2 channels (e.g., influenza A) or NMDA receptors .
  • QSAR Models : Correlate logP values (e.g., 2.1–3.5 for adamantane amines) with antiviral IC₅₀ data .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .

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